molecular formula C15H22O2 B009321 Curcumenone CAS No. 100347-96-4

Curcumenone

Cat. No.: B009321
CAS No.: 100347-96-4
M. Wt: 234.33 g/mol
InChI Key: HUZJLWLCLJEXEL-UHFFFAOYSA-N
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Description

Curcumenone is a natural product found in Curcuma aromatica and Curcuma wenyujin with data available.

Mechanism of Action

Target of Action

Curcumenone, also known as (1S,6beta)-1beta-Methyl-4-(1-methylethylidene)-7beta-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one, is a natural compound derived from the Curcuma zedoaria family Curcumin, a related compound, has been shown to interact with multiple signaling molecules such as inflammatory molecules, cell survival proteins, protein kinases, protein reductases, histone acetyltransferase, histone deacetylase, glyoxalase i, xanthine oxidase, proteasome, hiv1 integrase, hiv1 protease, sarco (endo) plasmic reticulum ca 2+ atpase, dna methyltransferases 1, ftsz protofilaments, carrier proteins, and metal ions .

Mode of Action

Curcumin, a similar compound, has been shown to suppress a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation . It inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 . Curcumin also acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibits lipid peroxidation as well as peroxide-induced DNA damage .

Biochemical Pathways

Curcumin, a related compound, has been shown to affect multiple biochemical pathways. It has been reported to modulate the NF-κB, MAPK, and Akt signaling pathways . These pathways are involved in inflammation, cell survival, and proliferation. The modulation of these pathways by curcumin leads to its anti-inflammatory, anti-oxidant, and anti-cancer activities .

Pharmacokinetics

Curcumin, a related compound, has been reported to have poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . These factors limit the therapeutic efficacy of curcumin .

Result of Action

Curcumin, a related compound, has been shown to inhibit cell proliferation and induce apoptosis . It also exerts anti-inflammatory, anti-oxidant, anti-bactericidal, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis .

Action Environment

It is known that the bioavailability and stability of related compounds like curcumin can be influenced by factors such as ph, temperature, and the presence of other compounds

Biochemical Analysis

Biochemical Properties

Curcumenone interacts with various enzymes, proteins, and other biomolecules, exerting different pharmacological effects. It has been reported to have anti-inflammatory, antioxidant, antibacterial, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis

Cellular Effects

This compound influences cell function in a variety of ways. It has been shown to have anti-proliferative effects, suggesting that it may inhibit cell growth or division . It also has antioxidant properties, which means it can protect cells from damage caused by free radicals

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have reported threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specifics of these interactions and the exact metabolic pathways involved are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name

1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h12-13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZJLWLCLJEXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CC2C(C2(CC1=O)C)CCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100347-96-4
Record name Curcumenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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